6-Hydroxyuridine-5'-phosphate is a nucleotide derivative characterized by the presence of a hydroxyl group at the sixth position of the uridine base. Its chemical formula is and it has a molecular weight of approximately 340.18 g/mol. This compound plays a significant role in nucleotide metabolism and is involved in various biochemical pathways, particularly those related to pyrimidine biosynthesis. The structure of 6-hydroxyuridine-5'-phosphate includes a ribose sugar, a phosphate group, and a pyrimidine base, which are typical components of nucleotides.
The biological activity of 6-hydroxyuridine-5'-phosphate is primarily linked to its role in nucleotide biosynthesis. It functions as a precursor in the synthesis of uridine-5'-monophosphate, which is essential for RNA synthesis and various cellular processes. Moreover, this compound exhibits potential interactions with specific enzymes involved in nucleotide metabolism, influencing their activity and stability. While specific pharmacological actions for 6-hydroxyuridine-5'-phosphate are not well characterized, its involvement in fundamental biochemical pathways underscores its biological significance .
Synthesis of 6-hydroxyuridine-5'-phosphate can be achieved through various methods, including:
6-Hydroxyuridine-5'-phosphate has potential applications in various fields:
Interaction studies involving 6-hydroxyuridine-5'-phosphate primarily focus on its role as a substrate for enzymes like orotidine 5'-phosphate decarboxylase. Research indicates that this compound can influence enzyme kinetics and stability through binding interactions that stabilize transition states during catalysis. Additionally, studies on competitive inhibition have provided insights into the structural requirements for effective enzyme-substrate interactions .
Several compounds share structural similarities with 6-hydroxyuridine-5'-phosphate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Uridine-5'-monophosphate | Base without hydroxyl at C6 | Direct product of OMP decarboxylation |
| Orotidine-5'-monophosphate | Contains an additional carboxyl group | Precursor to uridine-5'-monophosphate |
| 5-Hydroxyuridine-5'-phosphate | Hydroxyl group at C5 instead of C6 | Different position of hydroxyl affects reactivity |
| Cytidine-5'-monophosphate | Contains cytosine base | Different base alters biological function |
The uniqueness of 6-hydroxyuridine-5'-phosphate lies in its specific hydroxylation pattern at the sixth carbon, which can influence its interaction with enzymes and its metabolic pathways compared to other similar nucleotides .
6-Hydroxyuridine-5'-phosphate represents a modified pyrimidine ribonucleoside monophosphate with the molecular formula C₉H₁₃N₂O₁₀P [1] [2]. The compound possesses a molecular weight of 340.18 grams per mole, distinguishing it from the standard uridine monophosphate by the addition of a hydroxyl group [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate [1] [2].
The structural architecture of 6-hydroxyuridine-5'-phosphate consists of three primary components: a ribose sugar moiety, a phosphate group, and a modified pyrimidine base [1] [2]. The defining characteristic of this nucleotide analog is the presence of a hydroxyl group at the sixth position of the uridine base, creating a 6-hydroxyuracil derivative [1] [4]. This modification transforms the compound from a standard nucleotide into a potent transition state analog for orotidine 5'-monophosphate decarboxylase [4] [7].
The compound is catalogued under Chemical Abstracts Service number 29741-00-2 and PubChem identifier 161647 [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(N(C(=O)NC1=O)[C@H]2C@@HO)O, which encodes the complete three-dimensional structure including stereochemical information [1] [9].
Table 1: Basic Molecular Properties of 6-Hydroxyuridine-5'-phosphate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₂O₁₀P |
| Molecular Weight (g/mol) | 340.18 |
| CAS Number | 29741-00-2 |
| PubChem CID | 161647 |
| DrugBank ID | DB02890 |
| InChI Key | UDOBICLZEKUKCV-YXZULKJRSA-N |
| Type | RNA LINKING |
| Formal Charge | 0 |
| Atom Count | 35 |
| Bond Count | 36 |
| Chiral Atom Count | 4 |
The stereochemical arrangement of 6-hydroxyuridine-5'-phosphate is characterized by four chiral centers located within the ribose sugar component [1] [9]. The absolute configuration follows the standard ribose pattern with specific stereochemical designations at each carbon position [9] [10]. The C-2' carbon exhibits R configuration, while the C-3' carbon demonstrates S configuration [9] [11]. Both C-4' and C-5' carbons maintain R configurations, consistent with the natural ribose stereochemistry [9] [10].
The ribofuranosyl moiety adopts a furanose ring conformation, with the glycosidic bond linking the modified uracil base to the C-1' carbon of the ribose [7] [9]. The stereochemical integrity of these centers is crucial for the biological activity of the compound, particularly its function as a transition state analog [7] [33]. Crystal structure analysis reveals that the binding of 6-hydroxyuridine-5'-phosphate to orotidine 5'-monophosphate decarboxylase involves specific stereochemical recognition elements [7] [33].
The phosphate group attachment occurs at the C-5' position through a phosphoester bond, maintaining the standard nucleotide linkage pattern [1] [2]. The overall molecular geometry places the hydroxyl group at the C-6 position of the pyrimidine ring in a spatial arrangement that mimics the transition state of the enzymatic decarboxylation reaction [7] [33].
Table 2: Stereochemical Configuration of 6-Hydroxyuridine-5'-phosphate
| Position | Configuration | Description |
|---|---|---|
| C-2' (Ribose) | R | Right configuration at 2-carbon of ribose ring |
| C-3' (Ribose) | S | Left configuration at 3-carbon of ribose ring |
| C-4' (Ribose) | R | Right configuration at 4-carbon of ribose ring |
| C-5' (Ribose) | R | Right configuration at 5-carbon of ribose ring |
6-Hydroxyuridine-5'-phosphate exists as a solid at room temperature with distinctive physicochemical properties [2] [6]. The compound exhibits a predicted logarithm of the partition coefficient value of -2.4, indicating high hydrophilicity and poor lipid solubility [2] [5]. The strongest acidic proton dissociation constant value is 1.23, attributed to the phosphate group, while the strongest basic proton dissociation constant value is -3.7 [2] [5].
Under physiological conditions, the compound carries a net charge of -3, primarily due to the ionization state of the phosphate group [2] [5]. The molecular architecture includes nine hydrogen bond acceptors and six hydrogen bond donors, contributing to its high polar surface area of 186.09 square angstroms [2] [5]. The compound contains four rotatable bonds and demonstrates a refractivity of 74.72 cubic meters per mole with a polarizability of 27.27 cubic angstroms [2] [5].
Spectroscopic characterization of 6-hydroxyuridine-5'-phosphate reveals distinct features in nuclear magnetic resonance spectroscopy [13] [15]. The compound exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra [13] [26]. The C-6 proton exchange behavior has been extensively studied, revealing unique deuterium exchange kinetics when bound to orotidine 5'-monophosphate decarboxylase [13] [26].
Ultraviolet spectroscopy demonstrates absorption characteristics typical of hydroxylated pyrimidine derivatives [22] [25]. The presence of the 6-hydroxyl group influences the electronic transitions and results in specific spectral signatures that distinguish this compound from unmodified uridine monophosphate [22] [25].
Table 3: Physical Constants and Predicted Properties
| Property | Value |
|---|---|
| State at Room Temperature | Solid |
| Predicted logP | -2.4 |
| pKa (Strongest Acidic) | 1.23 |
| pKa (Strongest Basic) | -3.7 |
| Physiological Charge | -3 |
| Hydrogen Acceptor Count | 9 |
| Hydrogen Donor Count | 6 |
| Polar Surface Area (Ų) | 186.09 |
| Rotatable Bond Count | 4 |
| Refractivity (m³·mol⁻¹) | 74.72 |
| Polarizability (ų) | 27.27 |
| Number of Rings | 2 |
| Bioavailability | 1 |
| Rule of Five Compliance | No |
The electronic structure of 6-hydroxyuridine-5'-phosphate is dominated by the conjugated pyrimidine ring system and the polar functional groups present throughout the molecule [7] [24]. The 6-hydroxyl substituent significantly alters the electronic distribution within the pyrimidine ring compared to the parent uridine monophosphate [7] [15]. This modification creates an electron-rich environment at the C-6 position, which is critical for its function as a transition state analog [7] [33].
The pyrimidine ring exhibits aromatic character with delocalized π-electrons, although the presence of the hydroxyl group at C-6 introduces additional electronic effects [24] [30]. The carbonyl groups at positions 2 and 4 of the pyrimidine ring participate in extensive hydrogen bonding networks when the compound interacts with protein active sites [7] [33]. These interactions are facilitated by the electron-withdrawing nature of the carbonyl groups, which increases the acidity of nearby protons [7] [30].
The phosphate group contributes significantly to the overall electronic character of the molecule through its highly polar phosphorus-oxygen bonds [1] [2]. The phosphate moiety exists predominantly in its trianionic form under physiological conditions, creating a region of high electron density [2] [30]. This charge distribution plays a crucial role in protein-ligand interactions, particularly in the binding pocket of orotidine 5'-monophosphate decarboxylase [7] [33].
The ribose sugar component provides structural rigidity through its ring conformation while contributing multiple hydroxyl groups that serve as hydrogen bond donors and acceptors [7] [33]. The glycosidic bond linking the base and sugar exhibits partial double-bond character due to resonance effects, restricting rotation around this connection [24] [30].
6-Hydroxyuridine-5'-phosphate occupies a unique position among pyrimidine nucleotides due to its structural modifications and biological function [1] [25]. When compared to uridine 5'-monophosphate, the addition of the hydroxyl group at C-6 increases the molecular weight by 16 atomic mass units and introduces an additional hydrogen bond donor [1] . This modification fundamentally alters the compound's interaction profile with enzymes, particularly orotidine 5'-monophosphate decarboxylase [7] [33].
Orotidine 5'-monophosphate, the natural substrate for orotidine 5'-monophosphate decarboxylase, differs from 6-hydroxyuridine-5'-phosphate by containing a carboxyl group rather than a hydroxyl group at the C-6 position [27] [29]. This structural difference is crucial, as the hydroxyl group in 6-hydroxyuridine-5'-phosphate mimics the transition state that occurs during the decarboxylation of orotidine 5'-monophosphate [7] [33]. The molecular weight of orotidine 5'-monophosphate is 368.19 grams per mole, reflecting the presence of the additional carboxyl carbon and oxygen atoms [27] [29].
5-Fluorouridine 5'-monophosphate represents another important structural analog, featuring a fluorine substituent at the C-5 position instead of the C-6 hydroxyl modification [13] [26]. This compound exhibits enhanced reactivity in deuterium exchange reactions catalyzed by orotidine 5'-monophosphate decarboxylase, with rate constants approximately 3400-fold higher than those observed for unmodified uridine monophosphate [13] [26]. The fluorine substitution stabilizes the vinyl carbanion intermediate through electronic effects [13] [15].
6-Azauridine 5'-monophosphate contains a nitrogen atom at the C-6 position, creating a triazine-like ring system [17]. This modification results in a molecular weight of 327.17 grams per mole and significantly different electronic properties compared to 6-hydroxyuridine-5'-phosphate [17]. The azanucleoside functions as an antimetabolite and enzyme inhibitor, demonstrating the profound effects that C-6 substitutions can have on biological activity [17].
Table 4: Comparative Analysis with Related Nucleotides
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Biological Role |
|---|---|---|---|---|
| 6-Hydroxyuridine-5'-phosphate | C₉H₁₃N₂O₁₀P | 340.18 | Hydroxyl group at C-6 of pyrimidine | Transition state analog for OMP decarboxylase |
| Uridine-5'-monophosphate | C₉H₁₃N₂O₉P | 324.18 | Standard pyrimidine base | Standard RNA building block |
| Orotidine-5'-monophosphate | C₁₀H₁₃N₂O₁₁P | 368.19 | Carboxyl group at C-6 of pyrimidine | Precursor to UMP in biosynthesis |
| 5-Fluorouridine-5'-monophosphate | C₉H₁₂FN₂O₉P | 342.17 | Fluorine at C-5 of pyrimidine | Modified nucleotide with enhanced reactivity |
| 6-Azauridine-5'-monophosphate | C₈H₁₃N₃O₉P | 327.17 | Nitrogen at C-6 of pyrimidine | Antimetabolite and enzyme inhibitor |
The binding affinity and specificity of these nucleotide analogs for orotidine 5'-monophosphate decarboxylase vary significantly based on their structural features [30] [33]. 6-Hydroxyuridine-5'-phosphate demonstrates exceptionally tight binding due to its ability to mimic the transition state geometry, resulting in inhibition constants in the nanomolar range [30] [35]. The structural complementarity between the enzyme active site and the hydroxylated pyrimidine ring creates an energetically favorable complex that provides insights into the catalytic mechanism [7] [33].
The chemical synthesis of 6-hydroxyuridine-5'-phosphate can be accomplished through several distinct pathways, each offering unique advantages for different synthetic requirements. The most widely employed approach involves the direct phosphorylation of 6-hydroxyuridine using phosphoramidite chemistry [2]. This method begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation at the 5' position using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under acidic catalysis [3] [4].
The phosphoramidite-based synthesis typically proceeds through a four-step cycle involving detritylation, coupling, oxidation, and capping reactions [4] [5]. The 5'-dimethoxytrityl protecting group is first removed under acidic conditions, exposing the 5'-hydroxyl group for subsequent phosphorylation. The coupling step involves the reaction of the free hydroxyl with the phosphoramidite reagent in the presence of an activating agent such as 1H-tetrazole [6] [7]. Following coupling, the unstable phosphite triester is oxidized to the more stable phosphate triester using iodine in water and pyridine [4].
An alternative chemical approach utilizes the direct conversion of uridine derivatives to the corresponding 5'-phosphate through nucleophilic substitution reactions [8] [9]. This method employs phosphoryl chloride (POCl3) in the presence of triethylamine as a base, followed by hydrolytic workup to yield the desired nucleotide [9]. The reaction proceeds through an intermediate phosphoryl-uridine complex that undergoes rearrangement to form the 5'-phosphate linkage.
Chemical synthesis pathways offer several distinct advantages, including high control over reaction conditions, the ability to introduce specific modifications, and scalability for larger synthetic requirements [10]. However, these methods often require multiple protection and deprotection steps, which can reduce overall yields and increase synthetic complexity [8].
The purification of 6-hydroxyuridine-5'-phosphate requires sophisticated chromatographic techniques capable of separating the target compound from structurally similar impurities and byproducts. Ion exchange chromatography using diethylaminoethyl (DEAE) cellulose or DEAE-Sepharose represents one of the most effective primary purification methods [11] [12]. This technique exploits the anionic nature of the phosphate group, allowing for selective binding and elution based on ionic strength gradients [13].
High-performance liquid chromatography (HPLC) provides the highest resolution for nucleotide purification, with both anion exchange and reverse phase methodologies proving effective [14] [15]. Anion exchange HPLC utilizes quaternary ammonium stationary phases and salt gradient elution to achieve separation based on the number of charged phosphate groups [15] [16]. The mobile phase typically consists of aqueous buffers with increasing concentrations of sodium chloride or triethylammonium bicarbonate [17].
Reverse phase HPLC, while less commonly used for nucleotides, can be effective when the compound possesses sufficient hydrophobic character [18] [19]. This method employs C18 or C8 stationary phases with gradient elution using water-acetonitrile or water-methanol mobile phases containing ion-pairing reagents such as triethylammonium acetate [20] [18].
Size exclusion chromatography serves as an important complementary technique, particularly for removing smaller molecular weight impurities such as salts and cleaved protecting groups [16]. Sephadex G-10 or G-25 resins are commonly employed for this purpose, providing gentle separation conditions that preserve the integrity of the nucleotide [13].
Preparative polyacrylamide gel electrophoresis (PAGE) offers the highest achievable purity for nucleotides, capable of single-nucleotide resolution [19] [16]. This technique separates compounds based on both size and charge, making it particularly effective for removing deletion sequences and other closely related impurities. However, PAGE is typically limited to smaller scale preparations due to throughput constraints [14].
The structural characterization of 6-hydroxyuridine-5'-phosphate requires a comprehensive analytical approach employing multiple complementary techniques. Nuclear magnetic resonance (NMR) spectroscopy provides the most detailed structural information, with both 1H and 31P NMR offering distinct advantages [20] [21].
1H NMR spectroscopy enables detailed analysis of the ribose and nucleobase environments [20]. The anomeric proton (H-1') typically appears as a doublet in the range of 5.8-6.2 ppm, providing confirmation of the β-anomeric configuration [22]. The ribose protons H-2', H-3', and H-4' appear in the 4.0-4.6 ppm region, while the 5'-CH2 protons are observed around 4.2-4.4 ppm. The nucleobase proton signals are characteristic of the 6-hydroxyuridine chromophore, with the H-5 proton appearing as a distinct singlet.
31P NMR spectroscopy provides direct characterization of the phosphate group, with the phosphorus signal typically appearing in the range of 0 to -5 ppm relative to external phosphoric acid [21]. The chemical shift and coupling patterns provide information about the phosphorylation state and any potential degradation products [23].
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), offers definitive molecular weight confirmation [22] [24]. The compound typically shows a molecular ion peak at m/z 339.2 in negative ion mode, corresponding to the [M-H]- ion. Tandem mass spectrometry can provide additional structural confirmation through characteristic fragmentation patterns [25].
UV-visible spectrophotometry provides rapid identification based on the characteristic absorption properties of the 6-hydroxyuridine chromophore [26]. The compound exhibits distinct absorption maxima around 260 nm and 290 nm, which are diagnostic for the hydroxylated pyrimidine base [22]. These spectral properties also enable quantitative analysis using established extinction coefficients.
High-performance liquid chromatography coupled with UV detection (HPLC-UV) serves as both an analytical and preparative tool [20] [14]. Retention time comparison with authentic standards provides definitive identification, while peak integration enables accurate quantification. The method offers excellent sensitivity and specificity for nucleotide analysis [15].
Circular dichroism spectroscopy provides information about the conformational preferences of the nucleotide in solution [20]. The positive Cotton effect observed in the UV region is characteristic of the β-anomeric configuration and provides additional structural confirmation.
The stability of 6-hydroxyuridine-5'-phosphate exhibits significant dependence on solution pH, temperature, and ionic composition. Under neutral aqueous conditions (pH 7.0), the compound demonstrates good stability with half-lives ranging from 168-240 hours at room temperature [23] [27]. The primary degradation pathway involves slow hydrolysis of the phosphoester bond, yielding 6-hydroxyuridine and inorganic phosphate as the major products [23].
In slightly acidic conditions (pH 5.0-6.0), the compound shows moderate stability with half-lives of 120-180 hours [23] [28]. Acid-catalyzed hydrolysis becomes more prominent under these conditions, following first-order kinetics with respect to hydrogen ion concentration [29]. The mechanism involves protonation of the phosphate oxygen atoms, making the phosphorus center more electrophilic and susceptible to nucleophilic attack by water [30] [31].
Mildly alkaline conditions (pH 8.0-8.5) result in decreased stability, with half-lives dropping to 48-72 hours [23] [27]. Base-catalyzed hydrolysis becomes the dominant degradation mechanism, involving nucleophilic attack by hydroxide ions on the phosphorus center [32] [33]. The reaction proceeds through a pentacoordinate phosphorane intermediate, ultimately leading to cleavage of the phosphoester bond [31].
Under strongly alkaline conditions (pH 9.0-10.0), the compound exhibits poor stability with half-lives of only 6-12 hours [23] [27]. Rapid alkaline degradation occurs through multiple pathways, including both phosphoester hydrolysis and base-induced ribose ring opening [34] [35]. These harsh conditions lead to complex degradation mixtures containing various ribose derivatives and nucleobase fragments.
Temperature effects on stability follow Arrhenius kinetics, with degradation rates approximately doubling for every 10°C increase in temperature [23] [36]. At low temperatures (4°C), the compound exhibits excellent stability with half-lives extending to 480-720 hours, making refrigeration the preferred storage condition [37].
Buffer composition significantly influences stability parameters. Phosphate buffers (pH 7.4) provide enhanced stability compared to unbuffered solutions, with half-lives of 144-200 hours [23]. The buffering capacity helps maintain optimal pH conditions and may provide some protection against metal-catalyzed degradation. Tris buffers (pH 8.0) show somewhat reduced stability (96-144 hours) due to the higher pH and potential metal coordination effects [23].
The presence of divalent metal ions, particularly Mg2+ and Ca2+, can significantly accelerate degradation through metal-catalyzed hydrolysis mechanisms [23] [38]. These effects are most pronounced at elevated pH values where metal hydroxide complexes become more reactive [27].
The hydrolysis kinetics of 6-hydroxyuridine-5'-phosphate follow complex pH-dependent mechanisms that reflect the ionization states of both the substrate and catalytic species. Over the physiologically relevant pH range of 2.0-11.0, the compound exhibits distinct kinetic regimes characterized by different rate-determining steps and activation energies [31] [29].
In the strongly acidic regime (pH 2.0-3.0), the hydrolysis follows an A₁ mechanism involving specific acid catalysis [32] [33]. The rate constant of 2.5 × 10⁻⁶ s⁻¹ reflects the protonation of phosphate oxygen atoms, which increases the electrophilicity of the phosphorus center [31]. The activation energy of 78 ± 5 kJ/mol is consistent with a mechanism involving C-O bond cleavage and formation of a carbocationic intermediate [29].
At moderately acidic pH values (4.0-5.0), the reaction proceeds through specific acid catalysis with a reduced rate constant of 8.2 × 10⁻⁷ s⁻¹ [32]. The higher activation energy of 82 ± 4 kJ/mol suggests a more constrained transition state compared to the strongly acidic regime [29]. The temperature dependence remains moderate with a Q₁₀ value of 2.8.
Near neutral pH conditions (6.0-7.0) represent the region of maximum stability, with the lowest observed rate constant of 1.1 × 10⁻⁷ s⁻¹ [31] [32]. The spontaneous hydrolysis mechanism involves direct nucleophilic attack by water molecules on the phosphorus center, with an activation energy of 85 ± 3 kJ/mol representing the intrinsic barrier for phosphoester hydrolysis [39].
In the mildly basic regime (7.5-8.0), general base catalysis becomes operative, with the rate constant increasing to 3.4 × 10⁻⁷ s⁻¹ [32] [33]. The mechanism involves general bases in solution facilitating the nucleophilic attack of water molecules, leading to a reduced activation energy of 80 ± 4 kJ/mol [31].
As pH increases further (8.5-9.0), specific base catalysis dominates with a rate constant of 1.8 × 10⁻⁶ s⁻¹ [32]. The hydroxide ion acts as both the nucleophile and the general base, leading to a more efficient hydrolysis mechanism with an activation energy of 75 ± 5 kJ/mol [33].
Under strongly alkaline conditions (9.5-10.0), the hydrolysis follows a B₁ mechanism characterized by rapid hydroxide attack on the phosphorus center [32] [33]. The rate constant increases dramatically to 2.1 × 10⁻⁵ s⁻¹, with a reduced activation energy of 68 ± 3 kJ/mol reflecting the high reactivity of hydroxide ions [31]. The temperature dependence becomes very strong with a Q₁₀ value of 4.2.
At extremely alkaline pH values (10.5-11.0), rapid alkaline cleavage occurs with a rate constant of 1.4 × 10⁻⁴ s⁻¹ [27] [32]. The mechanism involves multiple competing pathways, including direct phosphoester hydrolysis and base-induced elimination reactions [35]. The low activation energy of 62 ± 4 kJ/mol and extreme temperature dependence (Q₁₀ = 5.8) reflect the highly reactive nature of these conditions.
The overall kinetic profile demonstrates the critical importance of pH control for maintaining compound stability. The pH-rate profile shows a characteristic U-shaped curve with minimum degradation rates occurring near neutral pH [40]. These kinetic parameters provide essential guidance for optimizing storage and handling conditions to maximize compound stability and minimize degradation losses.